molecular formula C15H8Cl2FN3O B1680885 SC99

SC99

Cat. No.: B1680885
M. Wt: 336.1 g/mol
InChI Key: ZKULFSMYRSFHKE-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SC99 involves multiple steps, starting with the preparation of ethyl benzoate from benzoic acid. The benzoic acid is dissolved in ethanol and treated with thionyl chloride to form ethyl benzoate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: SC99 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify this compound to produce reduced forms.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

SC99 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the JAK2-STAT3 pathway and its role in various chemical processes.

    Biology: In biological research, this compound helps investigate the role of STAT3 in cell growth, apoptosis, and angiogenesis.

    Medicine: this compound shows promise in treating multiple myeloma, thrombosis, and other diseases by inhibiting the JAK2-STAT3 pathway.

    Industry: this compound is used in the development of new therapeutic agents targeting the JAK2-STAT3 pathway .

Comparison with Similar Compounds

    Piperlongumine: Another compound that inhibits the JAK2-STAT3 pathway.

    Isosilybin A: Known for its anti-cancer properties and inhibition of STAT3.

    Ginkgetin: A natural compound that targets the STAT3 pathway.

Uniqueness of SC99: this compound stands out due to its high selectivity for the JAK2-STAT3 pathway and its potent anti-myeloma and anti-thrombotic activities. Unlike other compounds, this compound does not affect other kinases associated with STAT3 signaling, making it a highly specific inhibitor .

Properties

IUPAC Name

(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKULFSMYRSFHKE-KGENOOAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of SC99?

A1: this compound functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []

Q2: What are the downstream effects of this compound treatment in cellular models?

A2: this compound has demonstrated the ability to:

  • Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
  • Induce apoptosis in multiple myeloma cells. []
  • Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
  • Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []

Q3: Has this compound demonstrated efficacy in any preclinical models of disease?

A3: Yes, this compound has shown promising results in preclinical studies:

  • Multiple Myeloma: Oral administration of this compound significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
  • Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while this compound, the JAK2/STAT3 inhibitor, diminished this protective effect. []

Q4: Are there any known resistance mechanisms to this compound?

A4: Currently, there is limited information available regarding specific resistance mechanisms to this compound. This is an important area for future investigation to understand the potential limitations of this compound-based therapies and explore strategies to overcome resistance.

Q5: What are the future directions for this compound research?

A5: Future research on this compound should focus on:

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